REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:4]=1B1OC(C)(C)C(C)(C)O1.[Br:22][C:23]1[CH:24]=[CH:25][C:26]([F:30])=[C:27](I)[CH:28]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([F:30])=[C:25]([C:4]2[CH:5]=[CH:6][C:7]([S:9]([CH3:12])(=[O:10])=[O:11])=[CH:8][C:3]=2[O:2][CH3:1])[CH:24]=1 |f:2.3.4,^1:47,49,68,87|
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Name
|
|
Quantity
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3.04 g
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Type
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reactant
|
Smiles
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COC1=C(C=CC(=C1)S(=O)(=O)C)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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2.66 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)I)F
|
Name
|
|
Quantity
|
26.55 mmol
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction mixture was degassed again
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Type
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TEMPERATURE
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Details
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before cooling to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
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CUSTOM
|
Details
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The residue was partitioned between water (100 mL) and EtOAc (100 mL)
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Type
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CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was re-extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give the crude
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-30% EtOAc/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1=C(C=C(C=C1)S(=O)(=O)C)OC)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |